molecular formula C18H25BrN2O4 B8149913 (R)-tert-butyl 4-(4-bromo-3-methoxybenzoyl)-2-methylpiperazine-1-carboxylate

(R)-tert-butyl 4-(4-bromo-3-methoxybenzoyl)-2-methylpiperazine-1-carboxylate

Cat. No.: B8149913
M. Wt: 413.3 g/mol
InChI Key: CWACWKBFGVDQRX-GFCCVEGCSA-N
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Description

®-tert-butyl 4-(4-bromo-3-methoxybenzoyl)-2-methylpiperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group, a brominated methoxybenzoyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl 4-(4-bromo-3-methoxybenzoyl)-2-methylpiperazine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Introduction of the Brominated Methoxybenzoyl Group: This step often involves a Friedel-Crafts acylation reaction where 4-bromo-3-methoxybenzoyl chloride is reacted with the piperazine derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl 4-(4-bromo-3-methoxybenzoyl)-2-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the piperazine ring can undergo reduction to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and tert-butyl alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Compounds with carbonyl functionalities.

    Reduction: Reduced piperazine derivatives.

    Hydrolysis: Carboxylic acid and tert-butyl alcohol.

Scientific Research Applications

Chemistry

In chemistry, ®-tert-butyl 4-(4-bromo-3-methoxybenzoyl)-2-methylpiperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its brominated aromatic ring and piperazine moiety make it a useful probe in binding studies.

Medicine

In medicinal chemistry, ®-tert-butyl 4-(4-bromo-3-methoxybenzoyl)-2-methylpiperazine-1-carboxylate is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of ®-tert-butyl 4-(4-bromo-3-methoxybenzoyl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The brominated aromatic ring and piperazine moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-t-Butyl 4-bromo-3-methoxybenzamide: Similar in structure but lacks the piperazine ring.

    Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate: Contains a brominated aromatic ring but differs in the substituents and overall structure.

Uniqueness

®-tert-butyl 4-(4-bromo-3-methoxybenzoyl)-2-methylpiperazine-1-carboxylate is unique due to the combination of its piperazine ring, brominated methoxybenzoyl group, and tert-butyl ester. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for various research applications.

Properties

IUPAC Name

tert-butyl (2R)-4-(4-bromo-3-methoxybenzoyl)-2-methylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BrN2O4/c1-12-11-20(8-9-21(12)17(23)25-18(2,3)4)16(22)13-6-7-14(19)15(10-13)24-5/h6-7,10,12H,8-9,11H2,1-5H3/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWACWKBFGVDQRX-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)C2=CC(=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)C(=O)C2=CC(=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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